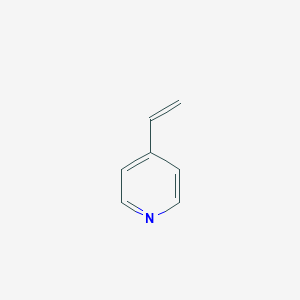

4-Vinilpiridina

Descripción general

Descripción

Inciclinida, también conocida por su nombre comercial propuesto Metastat, es un antibiótico de tetraciclina modificado químicamente. A diferencia de las tetraciclinas tradicionales, la inciclinida carece de propiedades antibióticas pero conserva la capacidad de inhibir las metaloproteinasas de la matriz . Este compuesto ha sido investigado por sus posibles aplicaciones terapéuticas en el tratamiento de diversas afecciones, incluidas la rosácea, los tumores, las enfermedades alérgicas e inflamatorias .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

La inciclinida ejerce sus efectos inhibiendo las metaloproteinasas de la matriz, que son enzimas involucradas en la degradación de la matriz extracelular . Esta inhibición conduce a una reducción de la angiogénesis, el crecimiento tumoral, la invasión y la metástasis . Los objetivos moleculares de la inciclinida incluyen las metaloproteinasas de la matriz como MMP-2 y MMP-9, que desempeñan funciones críticas en diversos procesos patológicos .

Análisis Bioquímico

. . .

Biochemical Properties

4-Vinylpyridine has been used in biochemistry to alkylate protein cysteine residues . Compared to other alkylation agents, such as iodoacetamide, acrylamide, and N-ethylmaleimide, 4-Vinylpyridine is less reactive, meaning the completion rate of cysteine alkylation is lower, but it also yields fewer side reactions .

Molecular Mechanism

The molecular mechanism of 4-Vinylpyridine is primarily through its ability to alkylate protein cysteine residues . This alkylation can lead to changes in protein function, potentially influencing enzyme activity, binding interactions with biomolecules, and gene expression.

Métodos De Preparación

La inciclinida se sintetiza mediante una serie de reacciones químicas que modifican la estructura de la tetraciclina. Los métodos de producción industrial para la inciclinida no están ampliamente documentados, pero probablemente impliquen técnicas de síntesis orgánica estándar utilizadas en la fabricación farmacéutica .

Análisis De Reacciones Químicas

La inciclinida experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La inciclinida puede oxidarse para formar diversos derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales de la molécula de inciclinida.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales en la estructura de la inciclinida.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y diversos catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones son típicamente derivados de inciclinida con grupos funcionales modificados que pueden mejorar o alterar su actividad biológica .

Comparación Con Compuestos Similares

La inciclinida pertenece a la clase de las tetraciclinas, que son policétidos con un esqueleto de octahidroantraceno-2-carboxamida . Los compuestos similares incluyen:

Doxiciclina: Otro antibiótico de tetraciclina con propiedades tanto antibióticas como inhibidoras de las metaloproteinasas de la matriz.

Minociclina: Un antibiótico de tetraciclina conocido por sus efectos antiinflamatorios y neuroprotectores.

Tigeciclina: Un antibiótico gliciliclina derivado de la minociclina, utilizado para tratar diversas infecciones bacterianas.

La inciclinida es única entre estos compuestos debido a su falta de propiedades antibióticas y su enfoque específico en la inhibición de las metaloproteinasas de la matriz . Esto la convierte en un compuesto valioso para estudiar el papel de estas enzimas en diversas enfermedades y desarrollar terapias dirigidas.

Propiedades

IUPAC Name |

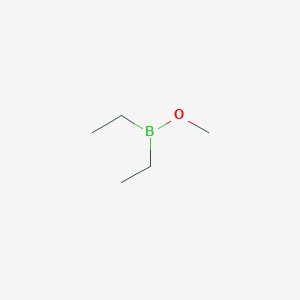

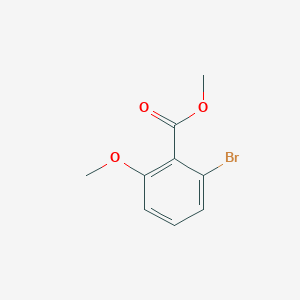

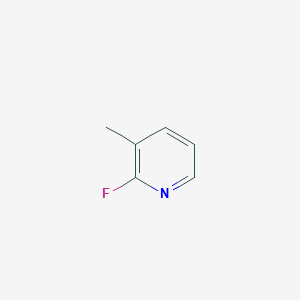

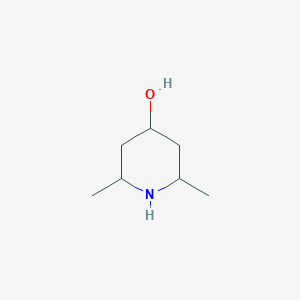

4-ethenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N/c1-2-7-3-5-8-6-4-7/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDVPJUYSDEJTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25232-41-1 | |

| Record name | Poly(4-vinylpyridine) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25232-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0051499 | |

| Record name | 4-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Red to dark-brown liquid; [HSDB] | |

| Record name | Pyridine, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

65 °C @ 15 mm Hg | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in alcohol and chloroform; slightly soluble in ether, In water, 29,100 mg/l @ 20 °C | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9800 @ 20 °C/4 °C | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.71 [mmHg], VP: 2 mm Hg @ 25 °C, 1.71 mm Hg @ 25 °C | |

| Record name | 4-Vinylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2230 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RED TO DARK BROWN LIQUID | |

CAS No. |

100-43-6, 25232-41-1 | |

| Record name | 4-Vinylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Vinylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ethenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I56G67XM8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-VINYLPYRIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1509 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Vinylpyridine?

A1: The molecular formula of 4VP is C7H7N, and its molecular weight is 105.14 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 4VP and its polymers?

A2: Researchers commonly employ several spectroscopic techniques, including:

- Infrared (IR) spectroscopy: Used to identify functional groups and analyze interactions, such as hydrogen bonding. [, , , , , , , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: Provides detailed structural information about the polymer chains, including tacticity and copolymer composition. [, , , , ]

- UV-Vis spectroscopy: Useful for studying adsorption phenomena and the formation of charge-transfer complexes. [, , ]

Q3: How does the incorporation of 4VP influence the thermal properties of polymers?

A3: Studies show that incorporating 4VP into polymer systems can:

- Enhance glass transition temperatures (Tg) [], indicating improved thermal stability.

- Delay anhydride formation and improve overall thermal stability in blends like PSIA/PBM4VP. []

Q4: How is 4VP used in catalysis?

A4: 4VP-based polymers can act as supports for metal catalysts. For example, polyethylene-graft-poly(4-vinylpyridine) supports metallocene catalysts for ethylene polymerization. [] Additionally, [Rh(COD)(amine)2]PF6 complexes immobilized on poly(4-vinylpyridine) catalyze the hydroformylation and isomerization of alkenes. []

Q5: Does the structure of the amine ligand in Rh complexes immobilized on poly(4-vinylpyridine) affect catalytic activity?

A5: Yes, studies on alkene hydroformylation and isomerization reveal that the amine ligand significantly influences the catalytic activity of immobilized Rh complexes, with 2-picoline exhibiting higher turnover frequency compared to 4-picoline and 2,6-lutidine. [] This highlights the importance of ligand design in optimizing catalyst performance.

Q6: Can 4VP-functionalized materials be used in heterogeneous catalysis?

A6: Yes, ruthenium complexes immobilized on poly(4-vinylpyridine)-functionalized carbon nanotubes (Ru-PVP/CNT) have been successfully employed as heterogeneous catalysts for the selective aerobic oxidation of 5-hydroxymethylfurfural to 2,5-diformylfuran, demonstrating excellent catalytic performance and selectivity. []

Q7: Are there computational studies on 4VP-based systems?

A7: While the provided abstracts do not offer detailed insights into computational studies, computational methods like Density Functional Theory (DFT) calculations can be used to investigate the interactions between 4VP and other molecules, predict the properties of 4VP-containing polymers, and guide the design of novel materials.

Q8: What are some interesting applications of 4VP in nanomaterial synthesis?

A8: 4VP plays a crucial role in developing well-defined nanostructures:

- It acts as a structure-directing agent in the synthesis of silica nanotubes and Pd nanoparticle-decorated silica nanotubes through a surface sol-gel process on self-assembled poly(ethylene glycol)-block-poly(4-vinylpyridine) micelles. []

- It facilitates the encapsulation of TiO2 nanoparticles via surface thiol-lactam initiated radical polymerization, creating PVP-g-TiO2 nanocomposites with excellent dispersibility in organic solvents. []

Q9: How is 4VP utilized in biosensor development?

A9: A self-gelatinizable graft copolymer of poly(vinyl alcohol) with 4VP (PVA-g-PVP) serves as an effective immobilization matrix for constructing a tyrosinase-based amperometric biosensor. [] This biosensor exhibits excellent performance in detecting phenol, p-cresol, and catechol, highlighting the potential of 4VP-based materials in sensing applications.

Q10: How does crosslinking affect the properties of poly(4-vinylpyridine)?

A10: Crosslinking significantly impacts the properties of poly(4-vinylpyridine) materials:

- It enhances the mechanical properties of ABA triblock copolymer-based elastomers when transient cross-links are incorporated into the soft middle block of poly(4-vinylpyridine)-b-[(poly(butyl acrylate)-co-polyacrylamide]-b-poly(4-vinylpyridine). []

- It influences the reactivity and additional crosslinking in crosslinked poly(styrene-co-4-vinylpyridine) with dibromoalkanes, with the chain length of the dibromoalkane and solvent polarity playing significant roles. []

Q11: What is the role of 4-vinylpyridine in the adsorption of pollutants?

A11: Crosslinked poly(4-vinylpyridine) effectively adsorbs organic pollutants like phenols and carboxylic acids from aquatic environments. [] This adsorption capacity is attributed to a combination of acid-base interactions and hydrophobic interactions between the pollutants and the polymer. []

Q12: Can 4-vinylpyridine be used to modify activated carbon for enhanced adsorption?

A12: Yes, quaternized poly(4-vinylpyridine) coated activated carbon exhibits enhanced adsorption of chromium(VI) from aqueous solutions. [] The adsorption process follows a diffusion-controlled mechanism, and the modified material shows potential for efficient chromium(VI) removal and recovery. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.